molecular formula C9H11BrN2O2 B13520878 ethyl 5-bromo-1-cyclopropyl-1H-pyrazole-4-carboxylate

ethyl 5-bromo-1-cyclopropyl-1H-pyrazole-4-carboxylate

Katalognummer: B13520878
Molekulargewicht: 259.10 g/mol
InChI-Schlüssel: CVQOUGCHWBWTOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-bromo-1-cyclopropyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position, a cyclopropyl group at the 1-position, and an ethyl ester group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-1-cyclopropyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-bromo-1-cyclopropyl-1H-pyrazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to yield the desired ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-bromo-1-cyclopropyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

Ethyl 5-bromo-1-cyclopropyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of ethyl 5-bromo-1-cyclopropyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group contribute to its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 5-cyclopropyl-1H-pyrazole-4-carboxylate: Lacks the bromine atom at the 5-position.

    Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate: Contains a methyl group instead of a cyclopropyl group at the 1-position.

    Ethyl 5-bromo-3-cyclopropyl-1H-pyrazole-4-carboxylate: Has the bromine atom at the 3-position instead of the 5-position.

Uniqueness

Ethyl 5-bromo-1-cyclopropyl-1H-pyrazole-4-carboxylate is unique due to the combination of the bromine atom, cyclopropyl group, and ethyl ester group. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C9H11BrN2O2

Molekulargewicht

259.10 g/mol

IUPAC-Name

ethyl 5-bromo-1-cyclopropylpyrazole-4-carboxylate

InChI

InChI=1S/C9H11BrN2O2/c1-2-14-9(13)7-5-11-12(8(7)10)6-3-4-6/h5-6H,2-4H2,1H3

InChI-Schlüssel

CVQOUGCHWBWTOE-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(N(N=C1)C2CC2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.